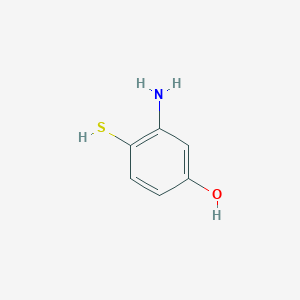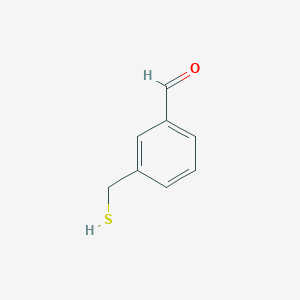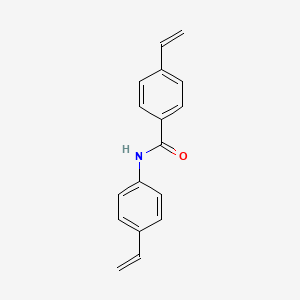
4-Ethenyl-N-(4-ethenylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-N-(4-ethenylphenyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of ethenyl groups attached to both the benzamide and phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N-(4-ethenylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylbenzoyl chloride and 4-ethenylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and aniline derivatives.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
化学反应分析
Types of Reactions
4-Ethenyl-N-(4-ethenylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzamide or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
4-Ethenyl-N-(4-ethenylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Ethenyl-N-(4-ethenylphenyl)benzamide involves its interaction with molecular targets and pathways. The ethenyl groups allow the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Ethenylbenzamide: Lacks the additional ethenyl group on the phenyl ring.
N-(4-ethenylphenyl)benzamide: Lacks the ethenyl group on the benzamide ring.
4-Ethyl-N-(4-ethylphenyl)benzamide: Contains ethyl groups instead of ethenyl groups.
Uniqueness
4-Ethenyl-N-(4-ethenylphenyl)benzamide is unique due to the presence of ethenyl groups on both the benzamide and phenyl rings
属性
CAS 编号 |
496801-05-9 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC 名称 |
4-ethenyl-N-(4-ethenylphenyl)benzamide |
InChI |
InChI=1S/C17H15NO/c1-3-13-5-9-15(10-6-13)17(19)18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2,(H,18,19) |
InChI 键 |
WWYMPTXKCNENLF-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


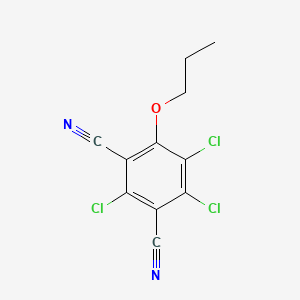

![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
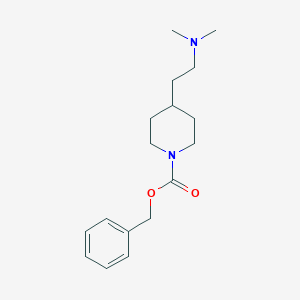

![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)
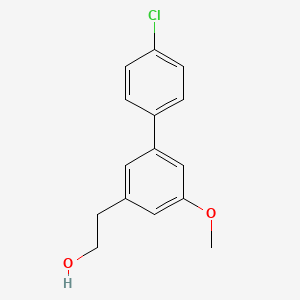
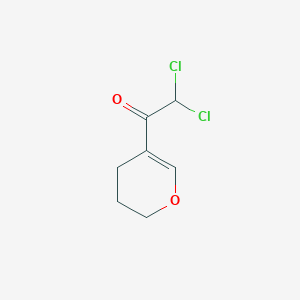
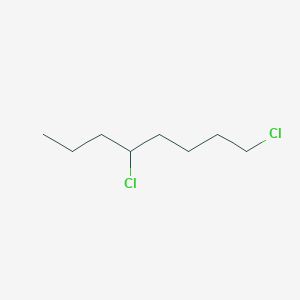
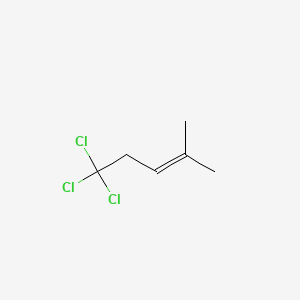
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
